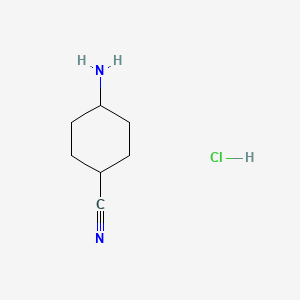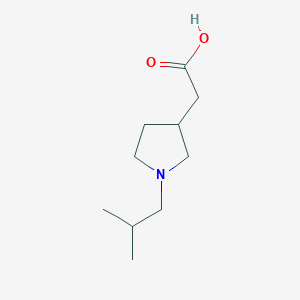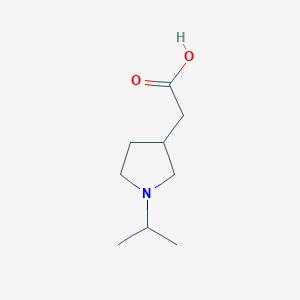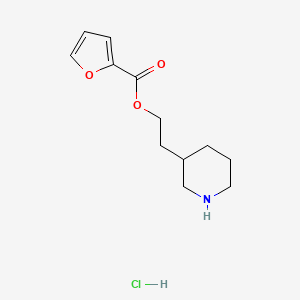
3-(2-Isopropylphenoxy)azetidine
Overview
Description
3-(2-Isopropylphenoxy)azetidine is a synthetic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Isopropylphenoxy)azetidine, can be achieved through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . This reaction is highly regio- and stereoselective, making it a powerful tool for the synthesis of functionalized azetidines .
Industrial Production Methods: Industrial production of azetidines often involves the cyclization of 3-bromopropylamine with potassium hydroxide, yielding azetidine in low yield . Other methods include the cleavage of 1-p-toluenesulfonylazetidine with sodium and refluxing 1-pentanol, or sodium and liquid ammonia .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Isopropylphenoxy)azetidine undergoes various types of reactions, including oxidation, reduction, and substitution . The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include potassium carbonate (K2CO3) in NMP, sodium hydride (NaH) in DMF, and lithium hexamethyldisilazide (LHMDS) in DMF . These conditions facilitate reactions such as cyclization and ring-opening .
Major Products: The major products formed from these reactions include functionally decorated heterocyclic compounds, which are valuable in medicinal chemistry and other applications .
Scientific Research Applications
3-(2-Isopropylphenoxy)azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization.
Biology: Its incorporation into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties.
Medicine: Azetidines are used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry.
Industry: Employed in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of 3-(2-Isopropylphenoxy)azetidine involves its unique reactivity due to the ring strain of the azetidine ring . This strain facilitates various chemical transformations, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved in its action are primarily related to its ability to undergo ring-opening and polymerization reactions .
Comparison with Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are less stable and more reactive.
β-Lactams: These compounds also contain a four-membered ring but differ in their functional groups and reactivity.
Uniqueness: 3-(2-Isopropylphenoxy)azetidine stands out due to its specific substitution pattern and the presence of the isopropylphenoxy group, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(2-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)11-5-3-4-6-12(11)14-10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUBUXWAWHDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)
![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)







![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)
![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)
![(5E)-2-Mercapto-5-[(1-methyl-1H-pyrrol-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1392361.png)
![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)
![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)
